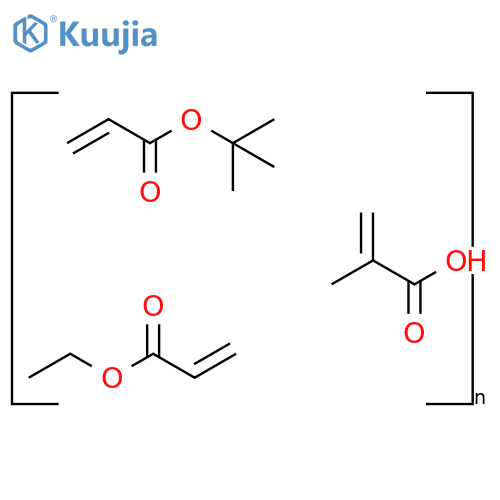Cas no 159666-35-0 (Poly(tert-butyl acrylate-co-ethyl acrylate-co-methacrylic acid))

159666-35-0 structure
商品名:Poly(tert-butyl acrylate-co-ethyl acrylate-co-methacrylic acid)
Poly(tert-butyl acrylate-co-ethyl acrylate-co-methacrylic acid) 化学的及び物理的性質
名前と識別子
-
- Luvimer 100P
- 2-Propenoic acid, 2-methyl-, polymer with 1,1-dimethylethyl 2-propenoate and ethyl 2-propenoate
- Copolymer aus tert.-Butylacrylat, Methacrylsure und Ethylacrylat
- Poly(tert-butyl acrylate-co-ethyl acrylate-co-Methacrylic acid) powder, Methacrylic acid 23
- Poly(tert-butyl acrylate-co-ethyl acrylate-co-methacrylic acid)
- 4-ethoxycarbonyl-2,2-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonyl]octanoic acid
- SCHEMBL13138045
- 159666-35-0
- ZLGUWUHNBYNRKP-UHFFFAOYSA-N
-
- インチ: 1S/C7H12O2.C5H8O2.C4H6O2/c1-5-6(8)9-7(2,3)4;1-3-5(6)7-4-2;1-3(2)4(5)6/h5H,1H2,2-4H3;3H,1,4H2,2H3;1H2,2H3,(H,5,6)
- InChIKey: BJQYRMNBNDYPJE-UHFFFAOYSA-N
- ほほえんだ: C=CC(=O)OC(C)(C)C.CCOC(=O)C=C.CC(=C)C(O)=O
計算された属性
- せいみつぶんしりょう: 344.21988874 g/mol
- どういたいしつりょう: 344.21988874 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 12
- 複雑さ: 447
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 344.4
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 89.9
じっけんとくせい
- 密度みつど: 0.4g/mLat 25℃(lit.)
- ようかいど: water and ethanol: soluble in salt form
Poly(tert-butyl acrylate-co-ethyl acrylate-co-methacrylic acid) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 444790-1KG |
Poly(tert-butyl acrylate-co-ethyl acrylate-co-methacrylic acid) |
159666-35-0 | powder, methacrylic acid 23 | 1KG |
¥1636.4 | 2022-02-24 | |
| Aaron | AR00AT3M-250g |
2-Propenoic acid, 2-methyl-, polymer with 1,1-dimethylethyl 2-propenoate and ethyl 2-propenoate |
159666-35-0 | 250g |
$120.00 | 2023-12-15 | ||
| Aaron | AR00AT3M-25g |
2-Propenoic acid, 2-methyl-, polymer with 1,1-dimethylethyl 2-propenoate and ethyl 2-propenoate |
159666-35-0 | 25g |
$22.00 | 2025-02-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 444790-250G |
Poly(tert-butyl acrylate-co-ethyl acrylate-co-methacrylic acid) |
159666-35-0 | 250g |
¥593.97 | 2023-12-06 | ||
| 1PlusChem | 1P00ASVA-250g |
2-Propenoic acid, 2-methyl-, polymer with 1,1-dimethylethyl 2-propenoate and ethyl 2-propenoate |
159666-35-0 | 250g |
$167.00 | 2023-12-20 |
Poly(tert-butyl acrylate-co-ethyl acrylate-co-methacrylic acid) 関連文献
-
Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069
-
2. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
-
Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907
-
Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
159666-35-0 (Poly(tert-butyl acrylate-co-ethyl acrylate-co-methacrylic acid)) 関連製品
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)
- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)
- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)
- 42464-96-0(NNMTi)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
